molecular formula C15H13NO5 B13181323 4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid

4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid

Cat. No.: B13181323
M. Wt: 287.27 g/mol
InChI Key: BQQFCRRAYHIDKQ-UHFFFAOYSA-N
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Description

4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a dihydropyridinyl group through a methoxy-oxoethyl bridge. Its molecular formula is C16H15NO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-2-quinolone with 4-(2-methoxy-2-oxoethyl)benzoic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide, followed by acidification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid exerts its effects involves interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid is unique due to its combination of a benzoic acid moiety with a dihydropyridinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

4-[1-(2-methoxy-2-oxoethyl)-2-oxopyridin-4-yl]benzoic acid

InChI

InChI=1S/C15H13NO5/c1-21-14(18)9-16-7-6-12(8-13(16)17)10-2-4-11(5-3-10)15(19)20/h2-8H,9H2,1H3,(H,19,20)

InChI Key

BQQFCRRAYHIDKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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